molecular formula C8H10ClN3OS B7364365 N-(4-chloro-1-methylpyrazol-3-yl)thietane-3-carboxamide

N-(4-chloro-1-methylpyrazol-3-yl)thietane-3-carboxamide

Cat. No.: B7364365
M. Wt: 231.70 g/mol
InChI Key: ONHRMFPSGJKSCP-UHFFFAOYSA-N
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Description

N-(4-chloro-1-methylpyrazol-3-yl)thietane-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chlorine atom and a methyl group, connected to a thietane ring via a carboxamide linkage

Properties

IUPAC Name

N-(4-chloro-1-methylpyrazol-3-yl)thietane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3OS/c1-12-2-6(9)7(11-12)10-8(13)5-3-14-4-5/h2,5H,3-4H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHRMFPSGJKSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NC(=O)C2CSC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1-methylpyrazol-3-yl)thietane-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Thietane Ring Formation: The thietane ring can be formed through a cyclization reaction involving a suitable thiol and an alkyl halide.

    Coupling Reaction: Finally, the pyrazole and thietane rings are coupled via a carboxamide linkage using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1-methylpyrazol-3-yl)thietane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-(4-chloro-1-methylpyrazol-3-yl)thietane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-1-methylpyrazol-3-yl)thietane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1-methylpyrazol-3-yl)-N-hexylacetamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(4-chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide

Uniqueness

N-(4-chloro-1-methylpyrazol-3-yl)thietane-3-carboxamide is unique due to its specific combination of a pyrazole ring with a thietane ring, which imparts distinct chemical and biological properties. This structural uniqueness may result in different reactivity and biological activity compared to similar compounds.

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